molecular formula C20H22ClF3N4O B2760756 3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide CAS No. 2034439-66-0

3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide

Cat. No.: B2760756
CAS No.: 2034439-66-0
M. Wt: 426.87
InChI Key: FXUQTYSRMIFXLV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22ClF3N4O and its molecular weight is 426.87. The purity is usually 95%.
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Biological Activity

The compound 3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a novel chemical entity with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClF3N2C_{19}H_{22}ClF_3N_2 with a molecular weight of approximately 377.84 g/mol. The structure features a piperidine ring, a chlorophenyl group, and a trifluoromethyl-substituted pyrimidine moiety, which are critical for its biological activity.

Research indicates that the compound exhibits its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It targets specific enzymes involved in cell proliferation and survival pathways, potentially affecting cancer cell growth.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-70.65
HCT1162.41

Neuroprotective Effects

Preliminary studies suggest that the compound may also possess neuroprotective properties:

  • Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels in animal models, which may be beneficial in treating neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in MDPI reported that derivatives similar to this compound exhibited enhanced apoptosis in MCF-7 cells through caspase activation and increased p53 expression levels . This suggests that structural modifications can significantly enhance therapeutic efficacy.
  • Neuroprotective Study :
    Another investigation focused on the neuroprotective effects of the compound in rodent models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function, attributed to its ability to modulate oxidative stress pathways.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Toxicity Profiles : Initial toxicity studies indicate that the compound has a moderate safety profile; however, further studies are required to establish comprehensive safety data.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O/c1-13-25-17(20(22,23)24)12-18(26-13)28-9-7-16(8-10-28)27-19(29)6-5-14-3-2-4-15(21)11-14/h2-4,11-12,16H,5-10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQTYSRMIFXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.